molecular formula C16H12ClNO4 B1427415 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid CAS No. 252288-17-8

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid

Cat. No. B1427415
M. Wt: 317.72 g/mol
InChI Key: OWNBALBCKYJEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as Carprofen . It is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities . It is used exclusively in veterinary medicine .


Synthesis Analysis

Carprofen derivatives have been synthesized using two pathways . The first route involves the treatment of carprofen with methanol, yielding methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate. This methylic ester is then converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide by treatment with hydrazine hydrate . The second synthesis pathway involves reacting carprofen with isoniazid, in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular formula of this compound is C15H12ClNO2 . The average mass is 273.71 g/mol .


Chemical Reactions Analysis

As an NSAID, Carprofen inhibits the activity of the enzymes cyclo-oxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C15H12ClNO2 . The average mass is 273.71 g/mol . The InChI Key is PUXBGTOOZJQSKH-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Studies have demonstrated the synthesis of novel antimicrobial agents based on 6-Chloro-9H-carbazol derivatives, showcasing their potential in combating microbial infections. Bordei et al. (2020) synthesized compounds exhibiting significant antimicrobial activity, particularly against E. coli and C. albicans, as well as exceptional anti-biofilm activity against P. aeruginosa biofilms. These findings suggest the compound's utility in developing new antimicrobial therapies (Bordei et al., 2020).

Neurodegenerative Disease Research

Research on Schiff bases derived from 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid derivatives has indicated potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Avram et al. (2021) utilized bioinformatics tools to identify these compounds as promising neuropsychiatric drugs, demonstrating their drug-likeness features and potential applicability in neurodegenerative disorders treatment (Avram et al., 2021).

Solar Energy Conversion

The synthesis of carbazole-based compounds has been explored for applications in solar energy conversion. Research has focused on the development of organic sensitizers for dye-sensitized solar cells (DSSCs), with compounds demonstrating strong molar absorption coefficients and efficient charge transfer properties. For instance, Lim et al. (2015) synthesized organic sensitizers showing improved performance in DSSCs, indicating the potential of carbazole derivatives in enhancing solar cell efficiencies (Lim et al., 2015).

Photophysical Properties for Optoelectronic Devices

Carbazole-based dyes containing aldehyde and cyanoacetic acid groups have been studied for their optical properties and applications in photopolymerization. Abro et al. (2017) highlighted the synthesis of these compounds, noting their uniform shape and coplanar-conjugated molecular structures, which could be beneficial in the development of dyes/photosensitizers for optoelectronic devices (Abro et al., 2017).

Anticancer Research

Some studies have also explored the anticancer potential of 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid derivatives. Sharma et al. (2014) synthesized novel derivatives showing significant activity against Human Breast Cancer Cell Line MCF7, suggesting the compound's utility in developing new anticancer agents (Sharma et al., 2014).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It belongs to Class 6.1 . The precautionary statements include P264-P270-P301+P310-P321-P330-P405-P501 . The UN number is 2811 . The hazard statements include H301 . The packing group is Ⅲ .

properties

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-16(14(19)20,15(21)22)8-2-4-10-11-7-9(17)3-5-12(11)18-13(10)6-8/h2-7,18H,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBALBCKYJEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179887
Record name 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid

CAS RN

252288-17-8
Record name 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252288178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Chloro-9H-carbazol-2-yl)-2-methylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-CHLORO-9H-CARBAZOL-2-YL)-2-METHYLPROPANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87EBV9AR4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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